One notable reaction involves its use in preparing N′-[(5-(4-methylphenyl)isoxazol-3-yl)methylidene]adamantane-1-carbohydrazide. This compound is further utilized in synthesizing (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-methylphenyl)-3-isoxazolyl)]-1,3,4-oxadiazolines by reacting with acetic anhydride. []
Research indicates that derivatives of 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde, specifically the N′-[(5-(4-methylphenyl)isoxazol-3-yl)methylidene]adamantane-1-carbohydrazide derivatives, exhibit promising antimicrobial activity. These derivatives demonstrate good activity against Gram-positive bacteria, highlighting their potential in developing novel antibacterial agents. []
Isonicotinylhydrazone derivatives of phenylisoxazole, including those derived from 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde, have shown moderate antitubercular activity in vitro against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. [] These findings suggest their potential as lead compounds in developing new antituberculosis drugs.
Styryl-1,3,4-thiadiazoles containing the 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde moiety have demonstrated promising antioxidant activity. Specifically, 2-((p-methylphenyl)aminosulfonylmethyl)-5-((3'-phenyl-5'-(p-methylphenyl)isoxazol-4'-ylsulfonyl)methyl)-1,3,4-thiadiazole (6b) exhibits notable radical scavenging activity. [] These results indicate the potential of such compounds in developing new antioxidant agents.
Recent research explores isoxazole-based lead structures incorporating the 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde moiety for their potential as Histone Deacetylase (HDAC) inhibitors. These compounds show promising activity against HDAC in human breast cancer cells, suggesting their potential as anti-cancer agents. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: